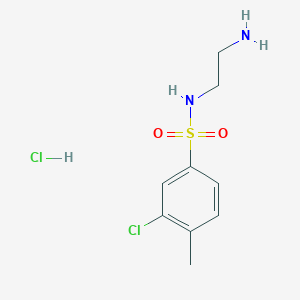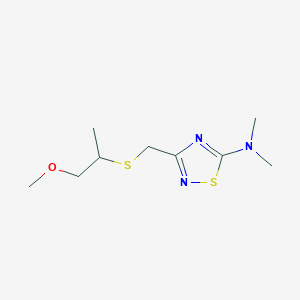![molecular formula C17H16ClNO3 B7640385 2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid, also known as BCP, is a synthetic compound that has been used in scientific research for several years. BCP is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. BCP is a derivative of ibuprofen, which is a commonly used NSAID.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid is still not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound has been shown to selectively inhibit COX-2, which is the isoform of COX that is induced during inflammation. This compound has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. This compound has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression. This compound has been shown to have a protective effect on the liver and kidneys, and it has been shown to reduce the risk of liver and kidney damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties, and it has been shown to be effective in animal models. This compound has several limitations for lab experiments. This compound is a synthetic compound that may not accurately reflect the effects of natural compounds. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the study of 2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid. This compound has been shown to have anti-cancer properties, and further studies are needed to determine its efficacy in humans. This compound has been shown to have a protective effect on the liver and kidneys, and further studies are needed to determine its potential use in the treatment of liver and kidney diseases. This compound has been shown to have anti-inflammatory and analgesic properties, and further studies are needed to determine its potential use in the treatment of inflammatory and pain-related disorders. This compound has been shown to inhibit the activity of NF-κB, and further studies are needed to determine its potential use in the treatment of NF-κB-related diseases.
Méthodes De Synthèse
The synthesis of 2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid involves the reaction of 2-chlorobenzoyl chloride with benzylamine in the presence of triethylamine. The resulting product is then reacted with 3-bromopropionic acid to obtain this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the product. The purity of this compound is essential for scientific research, as impurities can affect the results of experiments.
Applications De Recherche Scientifique
2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and reduce pain in animal models. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has been studied in various cancer types, including breast cancer, prostate cancer, and colon cancer.
Propriétés
IUPAC Name |
2-benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-15-9-5-4-8-14(15)16(20)19-11-13(17(21)22)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGCBAHCZBBMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)


![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)

![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)


![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)